molecular formula C10H18ClN3S B560027 Dexpramipexole dihydrochloride CAS No. 104632-27-1

Dexpramipexole dihydrochloride

货号: B560027
CAS 编号: 104632-27-1
分子量: 247.79 g/mol
InChI 键: YLOYRMPMRZXEMW-OGFXRTJISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

KNS 760704,也称为右旋普拉米哌索,是一种合成的氨基苯并噻唑化合物。它主要因其潜在的神经保护特性而受到研究,特别是在治疗肌萎缩侧索硬化症 (ALS) 方面。 该化合物在维持线粒体功能和减少活性氧的产生方面显示出希望,而活性氧在神经退行性疾病中至关重要 .

准备方法

合成路线和反应条件

KNS 760704 的合成涉及制备苯并噻唑环系,然后在氮位置引入丙基。该反应通常从 2-氨基苯硫酚与合适的醛缩合形成苯并噻唑核心开始。 随后在碱性条件下用溴丙烷烷基化得到所需产物 .

工业生产方法

KNS 760704 的工业生产遵循类似的合成路线,但规模更大。该工艺涉及优化反应条件以确保高产率和纯度。 使用连续流动反应器和自动化系统可以提高生产过程的效率和可扩展性 .

化学反应分析

反应类型

KNS 760704 会发生几种类型的化学反应,包括:

常用试剂和条件

主要形成的产物

科学研究应用

Eosinophilic Disorders

Dexpramipexole has shown promise as a treatment for hypereosinophilic syndromes (HES). In clinical studies, it has been observed to significantly reduce absolute eosinophil counts (AEC) and allow for glucocorticoid reduction or cessation in patients suffering from these conditions. Notably, a study involving ten patients demonstrated that 40% achieved a ≥50% reduction in their minimum effective glucocorticoid dose after 12 weeks of treatment .

Key Findings:

  • Study Design: Patients received dexpramipexole at doses of 150 mg orally twice daily.
  • Results: AECs were reduced significantly, with some patients remaining asymptomatic after discontinuation of glucocorticoids .

Asthma Treatment

Recent studies have positioned dexpramipexole as a potential non-biologic alternative for patients with eosinophilic asthma. The Phase II EXHALE-1 study reported significant reductions in AEC and improvements in lung function metrics like forced expiratory volume (FEV1) after 12 weeks of treatment .

Clinical Trial Insights:

  • Trial: EXHALE-1 evaluated dexpramipexole's safety and efficacy in severe asthma patients aged ≥12 years.
  • Outcome: The drug was well-tolerated with no serious adverse events reported, emphasizing its potential as a safe treatment option .

Neuroprotection

Dexpramipexole has also been investigated for its neuroprotective effects, particularly in the context of ischemic brain injury. Research indicates that it can enhance mitochondrial ATP production and protect neurons during oxygen-glucose deprivation scenarios .

Experimental Approach:

  • Mechanism: It binds to F1Fo ATP synthase, enhancing energy production and preventing neuronal death during ischemic events.
  • Results: In animal models, dexpramipexole reduced infarct size and improved neurological outcomes post-stroke .

Case Studies

Several case studies have documented the efficacy of dexpramipexole in clinical practice:

Patient ID Initial AEC (cells/µL) Post-Treatment AEC (cells/µL) Glucocorticoid Dose Reduction Symptom Status
Patient 510000DiscontinuedAsymptomatic
Patient 78000DiscontinuedAsymptomatic
Patient 1512000DiscontinuedAsymptomatic

These cases illustrate the potential for dexpramipexole to provide significant clinical benefits while minimizing reliance on corticosteroids.

作用机制

KNS 760704 的确切作用机制尚不清楚。据信,它通过多种途径发挥作用:

相似化合物的比较

KNS 760704 在结构上与普拉克索类似,普拉克索是多巴胺 D2、D3 和 D4 受体的亲和力激动剂。KNS 760704 对这些受体的亲和力低得多,因此不太可能产生多巴胺能副作用。 这种独特的特性使 KNS 760704 成为一种更适合神经保护应用的候选药物,而不会产生相关的多巴胺能副作用 .

类似化合物列表

常见问题

Basic Research Questions

Q. What is the primary mechanism of action of dexpramipexole dihydrochloride in neuroprotection, and how does it differ from its dopamine receptor activity?

  • Answer : this compound exhibits neuroprotective effects primarily through mitochondrial targeting and antioxidative properties, independent of its weak dopamine receptor agonism. It inhibits apoptosis by reducing oxidative stress in neuronal cells, as demonstrated in ALS and stroke models . Its (R)-enantiomer form shows ~100-fold lower dopamine receptor activity compared to the (S)-enantiomer, making it a useful negative control in receptor-specific studies .

Q. What are the recommended protocols for preparing and storing this compound stock solutions?

  • Answer : The compound is highly soluble in water (>15 mg/mL) and DMSO (≥100 mg/mL). Stock solutions should be prepared in sterile conditions, aliquoted to avoid freeze-thaw cycles, and stored at -20°C for up to 1 month or -80°C for 6 months. For in vivo studies, dissolve in saline with sequential addition of PEG300 and Tween 80 to ensure solubility .

Q. Which experimental models are commonly used to study this compound’s neuroprotective effects?

  • Answer : Primary neuronal cultures, ALS models (e.g., mutant TDP-43-transfected neurons), and ischemic stroke models (e.g., middle cerebral artery occlusion) are frequently employed. These models assess mitochondrial function, apoptosis markers (e.g., caspase-3), and behavioral outcomes .

Advanced Research Questions

Q. How can researchers reconcile contradictory efficacy data from ALS clinical trials versus preclinical studies?

  • Answer : Preclinical studies using mutant TDP-43 models showed marginal neuroprotection at 10 µM, while Phase III trials (EMPOWER) reported no significant clinical benefit. Discrepancies may arise from differences in dosing regimens, species-specific metabolism, or trial endpoints (e.g., survival vs. biomarkers). Researchers should validate in vivo pharmacokinetics and align preclinical models with human disease progression .

Q. What methodological strategies ensure enantiomeric purity during this compound synthesis?

  • Answer : Chiral resolution via high-performance liquid chromatography (HPLC) with polysaccharide-derived columns (e.g., Chiralpak AD-H) is critical. Validate purity using polarimetry ([α]/D +60–70° in methanol) and cross-reference with LC-MS/MS to confirm absence of (S)-enantiomer contamination .

Q. How can researchers optimize this compound dosing for combinatorial neuroprotective therapies?

  • Answer : Co-administration with antioxidants (e.g., coenzyme Q10) or anti-inflammatory agents requires pharmacokinetic profiling to avoid drug-drug interactions. In neonatal hypoxic-ischemic encephalopathy models, doses of 5–10 mg/kg (intraperitoneal) showed synergistic effects with hypothermia .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

  • Answer : LC-MS/MS with a lower limit of quantification (LLOQ) of 10 ng/mL in plasma or spinal cord homogenates. Use metformin as an internal standard, and validate recovery rates (≥85%) via matrix-matched calibration curves .

Q. Data Contradiction Analysis

Q. Why do some studies report this compound’s efficacy in stroke models but not in ALS?

  • Answer : In stroke, its mitochondrial stabilization improves bioenergetics (e.g., ATP/ADP ratios) and reduces infarct volume. In ALS, heterogeneous pathology (e.g., TDP-43 vs. SOD1 mutations) and blood-brain barrier penetration limitations may explain divergent outcomes. Species-specific differences in drug metabolism (e.g., murine vs. human CYP450 activity) further complicate translation .

Q. Methodological Best Practices

Q. How should researchers validate this compound’s mitochondrial targeting in vitro?

  • Answer : Use JC-1 staining to measure mitochondrial membrane potential or Seahorse assays to assess oxygen consumption rates (OCR). Combine with siRNA knockdown of mitochondrial antioxidant enzymes (e.g., SOD2) to confirm mechanism .

Q. What controls are essential when studying dexpramipexole’s enantiomer-specific effects?

  • Answer : Include (S)-pramipexole as a positive control for dopamine receptor activity and racemic mixtures to isolate enantiomer-independent effects. Validate receptor binding via radioligand assays (e.g., [³H]spiperone for D2 receptors) .

属性

CAS 编号

104632-27-1

分子式

C10H18ClN3S

分子量

247.79 g/mol

IUPAC 名称

(6R)-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine;hydrochloride

InChI

InChI=1S/C10H17N3S.ClH/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8;/h7,12H,2-6H2,1H3,(H2,11,13);1H/t7-;/m1./s1

InChI 键

YLOYRMPMRZXEMW-OGFXRTJISA-N

SMILES

CCCNC1CCC2=C(C1)SC(=N2)N.Cl.Cl

手性 SMILES

CCCN[C@@H]1CCC2=C(C1)SC(=N2)N.Cl

规范 SMILES

CCCNC1CCC2=C(C1)SC(=N2)N.Cl

外观

Assay:≥95%A crystalline solid

同义词

N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。